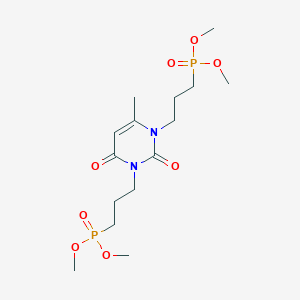
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and phosphonic acid ester groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester typically involves multiple steps. One common method includes the reaction of 6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidine with 3-bromopropylphosphonic acid tetramethyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different phosphonic acid esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while nucleophilic substitution can produce various ester derivatives.
Applications De Recherche Scientifique
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the phosphonic acid ester groups can participate in various biochemical reactions. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(2,1-ethanediyl))bis-, tetramethyl ester
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(4,1-butanediyl))bis-, tetramethyl ester
Uniqueness
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is unique due to its specific structure, which includes a 3,1-propanediyl linkage. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different linkages.
Propriétés
Numéro CAS |
130366-46-0 |
|---|---|
Formule moléculaire |
C15H28N2O8P2 |
Poids moléculaire |
426.34 g/mol |
Nom IUPAC |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O8P2/c1-13-12-14(18)17(9-7-11-27(21,24-4)25-5)15(19)16(13)8-6-10-26(20,22-2)23-3/h12H,6-11H2,1-5H3 |
Clé InChI |
PACHKEDACMOCOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Key on ui other cas no. |
130366-46-0 |
Synonymes |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methyl-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















